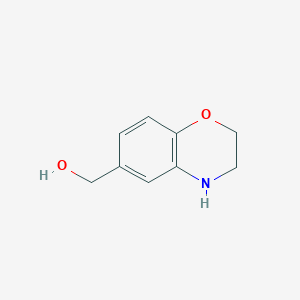

3,4-dihydro-2H-1,4-benzoxazin-6-ylmethanol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,4-dihydro-2H-1,4-benzoxazin-6-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c11-6-7-1-2-9-8(5-7)10-3-4-12-9/h1-2,5,10-11H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEGQHVBQSZACAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(N1)C=C(C=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00475557 | |

| Record name | (3,4-Dihydro-2H-1,4-benzoxazin-6-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00475557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915160-96-2 | |

| Record name | (3,4-Dihydro-2H-1,4-benzoxazin-6-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00475557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(3,4-dihydro-2H-1,4-benzoxazin-6-yl)methanol chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3,4-dihydro-2H-1,4-benzoxazin-6-yl)methanol is a heterocyclic organic compound belonging to the benzoxazine family. While direct experimental data on this specific molecule is limited, its structural similarity to biologically active compounds suggests its potential as a scaffold in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its predicted chemical properties, a proposed synthetic route, and an analysis of the biological pathways associated with its derivatives. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and application of novel benzoxazine derivatives.

Chemical Properties

Due to the limited availability of experimental data for (3,4-dihydro-2H-1,4-benzoxazin-6-yl)methanol, the following table summarizes predicted physicochemical properties. These values were obtained using computational models and should be considered as estimates.

| Property | Value | Unit | Notes |

| Molecular Formula | C₉H₁₁NO₂ | - | - |

| Molecular Weight | 165.19 | g/mol | - |

| Predicted Melting Point | 100-120 | °C | Wide range due to predictive nature. |

| Predicted Boiling Point | 345.2 ± 32.0 | °C | At 760 mmHg. |

| Predicted Water Solubility | 5.48 | g/L | - |

| Predicted pKa | 13.59 ± 0.20 | - | Most acidic proton (hydroxyl group). |

| Predicted LogP | 0.85 | - | Indicates moderate lipophilicity. |

Experimental Protocols

Synthesis of Methyl 3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate

This initial step involves the formation of the benzoxazine ring system from a suitable precursor.

Materials:

-

Methyl 4-amino-3-hydroxybenzoate

-

1,2-Dibromoethane

-

Potassium Carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

Procedure:

-

To a solution of methyl 4-amino-3-hydroxybenzoate (1 equivalent) in acetonitrile, add potassium carbonate (2.5 equivalents).

-

Stir the mixture at room temperature for 15 minutes.

-

Add 1,2-dibromoethane (1.2 equivalents) dropwise to the reaction mixture.

-

Reflux the reaction mixture for 24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to yield methyl 3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate.

Reduction to (3,4-dihydro-2H-1,4-benzoxazin-6-yl)methanol

The ester functional group is then reduced to a primary alcohol.

Materials:

-

Methyl 3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate

-

Lithium Aluminium Hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminium hydride (2 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve methyl 3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

-

Filter the resulting granular precipitate and wash it thoroughly with THF.

-

Combine the filtrate and washings, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude (3,4-dihydro-2H-1,4-benzoxazin-6-yl)methanol.

-

Further purification can be achieved by recrystallization or column chromatography.

Biological Activity and Signaling Pathways

Direct studies on the biological activity of (3,4-dihydro-2H-1,4-benzoxazin-6-yl)methanol are not currently available. However, the benzoxazine scaffold is present in numerous bioactive molecules. A prominent example is the herbicide flumioxazin , which is a derivative of a related benzoxazinone.

The primary mechanism of action of flumioxazin is the inhibition of the enzyme protoporphyrinogen oxidase (PPO) .[1][2] This enzyme is crucial in the biosynthesis of both chlorophyll in plants and heme in animals.

Protoporphyrinogen Oxidase (PPO) Inhibition Pathway

Inhibition of PPO leads to the accumulation of its substrate, protoporphyrinogen IX. This compound then leaks from the chloroplast and is rapidly oxidized in the cytoplasm to protoporphyrin IX. Protoporphyrin IX is a potent photosensitizer. In the presence of light and oxygen, it generates reactive oxygen species (ROS), such as singlet oxygen, which cause lipid peroxidation and membrane damage, ultimately leading to cell death.[3][4][5]

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and characterization of (3,4-dihydro-2H-1,4-benzoxazin-6-yl)methanol based on the proposed protocol.

Conclusion

(3,4-dihydro-2H-1,4-benzoxazin-6-yl)methanol represents an intriguing yet understudied molecule within the benzoxazine class. While experimental data remains limited, this guide provides a foundational understanding of its predicted properties and potential synthetic pathways. The established biological activity of its derivatives, particularly as inhibitors of protoporphyrinogen oxidase, highlights the potential for this scaffold in the development of new herbicides and potentially other therapeutic agents. Further experimental investigation is warranted to validate the predicted properties and explore the full range of applications for this compound.

References

- 1. m.youtube.com [m.youtube.com]

- 2. (3,4-Dihydro-2H-benzo[b][1,4]oxazin-7-yl)methanol | C9H11NO2 | CID 53414295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. www2.lsuagcenter.com [www2.lsuagcenter.com]

- 4. Protoporphyrinogen Oxidase (PPO) Inhibitors | Herbicide Symptoms [ucanr.edu]

- 5. Protoporphyrinogen Oxidase-Inhibiting Herbicides | Weed Science | Cambridge Core [cambridge.org]

An In-depth Technical Guide to the Structure Elucidation of 3,4-dihydro-2H-1,4-benzoxazin-6-ylmethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 3,4-dihydro-2H-1,4-benzoxazin-6-ylmethanol, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the analytical techniques and experimental protocols necessary to confirm its molecular structure and briefly touches upon the known biological significance of the broader benzoxazine class.

Chemical Identity and Properties

This compound is a derivative of the 1,4-benzoxazine scaffold. Its fundamental properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₉H₁₁NO₂ |

| Molecular Weight | 165.19 g/mol |

| CAS Number | 915160-96-2 |

Synthesis and Characterization

The synthesis of this compound can be achieved through various synthetic routes, often involving the reduction of a corresponding ester or aldehyde precursor, which in turn can be synthesized from commercially available starting materials.

General Synthetic Approach

A plausible synthetic route involves the reduction of a suitable precursor such as 6-formyl-3,4-dihydro-2H-1,4-benzoxazine or the corresponding carboxylic acid ester. The following diagram illustrates a general workflow for its synthesis and subsequent structural elucidation.

Experimental Protocol: Reduction of a Precursor

The following is a generalized experimental protocol for the reduction of a hypothetical precursor, methyl 3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate, to the target compound.

Materials:

-

Methyl 3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate

-

Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄)

-

Anhydrous tetrahydrofuran (THF) or Methanol

-

Ethyl acetate

-

Saturated aqueous solution of sodium sulfate (Na₂SO₄)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the reducing agent (e.g., LiAlH₄) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve the precursor, methyl 3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate, in anhydrous THF and add it dropwise to the cooled suspension of the reducing agent.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then again with water.

-

Filter the resulting mixture through a pad of celite and wash the filter cake with ethyl acetate.

-

Combine the organic filtrates and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

Spectroscopic Data and Structure Elucidation

The definitive structure of this compound is established through a combination of spectroscopic techniques. Below is a summary of the expected and reported data for this compound and its close analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. For comparison, the reported ¹H NMR data for the closely related 3,4-dihydro-2H-benzo[b][1][2]oxazin-6-ol in DMSO-d₆ is presented below[1]:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.48 | s | 1H | -OH |

| 6.37 | d, J = 8.47 Hz | 1H | Ar-H |

| 5.96 | d, J = 2.75 Hz | 1H | Ar-H |

| 5.82 | dd, J = 8.44, 2.76 Hz | 1H | Ar-H |

| 3.97 | t, J = 4.38 Hz | 2H | -O-CH₂- |

| 3.18 | t, J = 4.31 Hz | 2H | -N-CH₂- |

For This compound , one would expect to see a singlet for the benzylic methylene protons (-CH₂OH) and a triplet for the hydroxyl proton, in addition to the aromatic and heterocyclic ring protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum indicates the number of different carbon environments in the molecule. The reported ¹³C NMR data for 3,4-dihydro-2H-benzo[b][1][2]oxazin-6-ol in DMSO-d₆ is as follows[1]:

| Chemical Shift (δ) ppm | Assignment |

| 152.2 | Ar-C-O |

| 136.6 | Ar-C |

| 135.8 | Ar-C |

| 116.7 | Ar-CH |

| 103.8 | Ar-CH |

| 102.0 | Ar-CH |

| 65.0 | -O-CH₂- |

| 47.2 | -N-CH₂- |

In the spectrum of This compound , an additional signal for the benzylic carbon (-CH₂OH) would be expected.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For This compound , the expected molecular ion peak [M]⁺ would be at m/z 165. The fragmentation pattern would likely involve the loss of the hydroxymethyl group or fragments from the heterocyclic ring. High-resolution mass spectrometry (HRMS) would confirm the elemental composition. For the related compound, 3,4-dihydro-2H-benzo[b][1][2]oxazin-6-ol, the [M+H]⁺ ion was observed at m/z 152.0711, consistent with its molecular formula C₈H₁₀NO₂[1].

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Key expected vibrational frequencies for this compound are summarized below:

| Wavenumber (cm⁻¹) | Functional Group |

| ~3400-3200 | O-H stretch (alcohol) |

| ~3350-3250 | N-H stretch (secondary amine) |

| ~3100-3000 | C-H stretch (aromatic) |

| ~2950-2850 | C-H stretch (aliphatic) |

| ~1600-1450 | C=C stretch (aromatic) |

| ~1250-1000 | C-O stretch (alcohol and ether) |

Biological Significance and Potential Signaling Pathways

The 1,4-benzoxazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. For instance, certain benzoxazine derivatives derived from eugenol have demonstrated in vivo anticancer activity in fibrosarcoma models.

While the specific biological activity and signaling pathways of this compound are not yet extensively documented, its structural similarity to other bioactive benzoxazines suggests potential for further investigation. A hypothetical signaling pathway that could be modulated by a bioactive benzoxazine derivative is depicted below.

Conclusion

The structural elucidation of this compound is a straightforward process utilizing standard spectroscopic techniques. The combination of ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy provides a complete and unambiguous confirmation of its molecular structure. The synthesis can be readily achieved from available starting materials. Given the established biological importance of the benzoxazine scaffold, this compound represents a valuable molecule for further investigation in drug discovery and development programs.

References

The Biological Versatility of 1,4-Benzoxazine Derivatives: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,4-benzoxazine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives. This technical guide provides a comprehensive overview of the key biological activities of 1,4-benzoxazine derivatives, with a focus on their antimicrobial, anticancer, and anti-inflammatory properties. This document summarizes quantitative data, details experimental protocols for key assays, and visualizes relevant biological pathways to serve as a valuable resource for researchers in the field.

Antimicrobial Activity

1,4-Benzoxazine derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a broad spectrum of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][2] The antimicrobial efficacy is often attributed to the specific substitutions on the benzoxazine ring.[3]

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative 1,4-benzoxazine derivatives against various microbial strains.

| Compound | Microbial Strain | MIC (µg/mL) | Reference |

| Sulfonamide Derivatives | [4] | ||

| 1a | Staphylococcus aureus | 31.25 | [4] |

| 1b | Bacillus subtilis | 62.5 | [4] |

| 1c | Escherichia coli | 31.25 | [4] |

| 1e | Pseudomonas aeruginosa | 62.5 | [4] |

| 1h | Candida albicans | 31.25 | [4] |

| 2c | Aspergillus niger | 62.5 | [4] |

| Other Derivatives | |||

| Compound 4e | E. coli | - (22 mm inhibition zone) | [5] |

| Compound 4e | S. aureus | - (20 mm inhibition zone) | [5] |

| Compound 4e | B. subtilis | - (18 mm inhibition zone) | [5] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of 1,4-benzoxazine derivatives using the broth microdilution method.[6][7]

Materials:

-

Test compounds (1,4-benzoxazine derivatives)

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

-

Negative control (broth medium only)

-

Inoculum suspension standardized to 0.5 McFarland turbidity

Procedure:

-

Preparation of Compound Dilutions: a. Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of the stock solution in the appropriate broth medium in the wells of a 96-well plate to achieve a range of desired concentrations. The final volume in each well should be 100 µL.

-

Inoculum Preparation: a. Prepare a suspension of the microbial strain in sterile saline or broth from a fresh culture. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. c. Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Inoculation: a. Add 100 µL of the diluted inoculum to each well of the microtiter plate containing the compound dilutions, as well as to the positive control (broth with inoculum but no compound) and negative control (broth only) wells.

-

Incubation: a. Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria, 35°C for fungi) for 18-24 hours.

-

MIC Determination: a. After incubation, visually inspect the plates for microbial growth (turbidity). b. The MIC is defined as the lowest concentration of the compound at which there is no visible growth. c. The results can also be read using a microplate reader by measuring the absorbance at 600 nm.

Anticancer Activity

Numerous 1,4-benzoxazine derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[8] Their mechanisms of action are diverse, with some derivatives acting as inhibitors of specific signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Anticancer Data

The following table presents the half-maximal inhibitory concentration (IC50) values for selected 1,4-benzoxazine derivatives against different cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Benzoxazinone Derivative 1 | SK-RC-42 (Renal) | Varies | [9] |

| Benzoxazinone Derivative 2 | SGC7901 (Gastric) | Varies | [9] |

| Benzoxazinone Derivative 3 | A549 (Lung) | Varies | [9] |

| Benzofuran-fused Benzoxazine | MCF-7 (Breast) | 2.27 - 12.9 | [10] |

| Benzofuran-fused Benzoxazine | T-47D (Breast) | 3.82 - 9.7 | [10] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[11][12]

Materials:

-

Cancer cell lines

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with fetal bovine serum and antibiotics)

-

Test compounds (1,4-benzoxazine derivatives)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Sterile 96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: a. Harvest and count the cells. b. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. c. Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.

-

Compound Treatment: a. Prepare serial dilutions of the test compounds in culture medium. b. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds). c. Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition and Incubation: a. After the treatment period, add 10 µL of MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Formazan Solubilization: a. Carefully remove the medium containing MTT. b. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. c. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. b. The cell viability is expressed as a percentage of the vehicle-treated control cells. The IC50 value is calculated from the dose-response curve.

Signaling Pathway: Inhibition of c-Myc through G-Quadruplex Stabilization

Some benzoxazinone derivatives have been shown to exert their anticancer effects by targeting the c-Myc oncogene.[9] They can induce the formation and stabilization of G-quadruplex structures in the promoter region of the c-Myc gene, which in turn represses its transcription.[13][14][15] This leads to the downregulation of c-Myc mRNA and protein levels, ultimately inhibiting cancer cell proliferation and migration.

Anti-inflammatory Activity

Certain 1,4-benzoxazine derivatives have demonstrated potent anti-inflammatory properties. They can significantly reduce the production of pro-inflammatory mediators such as nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Quantitative Anti-inflammatory Data

The following table shows the inhibitory effects of some 2H-1,4-benzoxazin-3(4H)-one derivatives on nitric oxide production in LPS-induced BV-2 microglial cells.

| Compound | Concentration (µM) | NO Production (% of LPS control) | Reference |

| e2 | 10 | Reduced | |

| e16 | 10 | Reduced | |

| e20 | 10 | Reduced | |

| Resveratrol (Positive Control) | 20 | 42.02 ± 2.50 |

Experimental Protocol: Griess Assay for Nitric Oxide Inhibition

The Griess assay is a common method for measuring nitrite, a stable and nonvolatile breakdown product of NO.

Materials:

-

Macrophage cell line (e.g., RAW 264.7 or BV-2)

-

Complete culture medium

-

Lipopolysaccharide (LPS)

-

Test compounds (1,4-benzoxazine derivatives)

-

Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite standard solution

-

Sterile 96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding and Stimulation: a. Seed macrophages into a 96-well plate at an appropriate density and allow them to adhere overnight. b. Pre-treat the cells with various concentrations of the test compounds for 1 hour. c. Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Include a control group with cells treated with LPS only and a blank group with cells only. d. Incubate the plate for 24 hours at 37°C.

-

Griess Assay: a. After incubation, collect 50 µL of the cell culture supernatant from each well. b. Add 50 µL of Griess reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light. c. Add 50 µL of Griess reagent Part B and incubate for another 10 minutes at room temperature.

-

Absorbance Measurement: a. Measure the absorbance at 540 nm using a microplate reader. b. Quantify the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite. c. The percentage of NO inhibition is calculated relative to the LPS-treated control group.

Signaling Pathway: Activation of the Nrf2-HO-1 Pathway

The anti-inflammatory effects of some 2H-1,4-benzoxazin-3(4H)-one derivatives are mediated through the activation of the Nrf2-HO-1 signaling pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon stimulation by the benzoxazine derivatives, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This leads to the transcription of antioxidant genes, including heme oxygenase-1 (HO-1), which helps to reduce reactive oxygen species (ROS) levels and alleviate the inflammatory state.[1]

References

- 1. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 2. isres.org [isres.org]

- 3. Synthesis of 1,4-disubstituted 1,2,3-triazole Derivatives Using Click Chemistry and their Src Kinase Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of nitric oxide in LPS-stimulated macrophages of young and senescent mice by δ-tocotrienol and quercetin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 6. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 8. MTT assay overview | Abcam [abcam.com]

- 9. MIC Determination by the Broth Microdilution Assay [bio-protocol.org]

- 10. MIC determination by broth microdilution. [bio-protocol.org]

- 11. Synthesis of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay [ouci.dntb.gov.ua]

- 13. Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][1,4]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors [mdpi.com]

- 14. arkat-usa.org [arkat-usa.org]

- 15. ijsr.net [ijsr.net]

Technical Guide: (3,4-Dihydro-2H-benzo[b]oxazin-6-yl)methanol (CAS 915160-96-2)

Technical Guide: (3,4-Dihydro-2H-benzo[b][1][2]oxazin-6-yl)methanol (CAS 915160-96-2)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the chemical compound with CAS number 915160-96-2, identified as (3,4-Dihydro-2H-benzo[b][1][2]oxazin-6-yl)methanol. This guide collates available data on its chemical and physical properties, potential synthesis methodologies, and imputed pharmacological relevance based on structurally related compounds.

Chemical and Physical Properties

(3,4-Dihydro-2H-benzo[b][1][2]oxazin-6-yl)methanol is a heterocyclic compound belonging to the benzoxazine class. The following tables summarize its key physicochemical properties based on available data.

| Identifier | Value | Source |

| CAS Number | 915160-96-2 | [2][3][4] |

| Chemical Name | (3,4-Dihydro-2H-benzo[b][1][2]oxazin-6-yl)methanol | [2][3][4] |

| Molecular Formula | C₉H₁₁NO₂ | [2][5] |

| Molecular Weight | 165.19 g/mol | [2][6] |

| IUPAC Name | (3,4-dihydro-2H-1,4-benzoxazin-6-yl)methanol | [7] |

| InChI Key | CEGQHVBQSZACAR-UHFFFAOYSA-N | [7] |

| Property | Value | Source |

| Purity | 90-95% (typical) | [3][5][7] |

| Physical Form | Liquid | [7] |

Synthesis Protocols

Experimental Protocol: Metal Catalyst-Free, One-Pot Synthesis of (3,4-dihydro-2H-benzo[b][1][2]oxazin-2-yl)methanol Derivatives[1][9]

This protocol describes a general method for the synthesis of racemic (3,4-dihydro-2H-benzo[b][1][2]oxazin-2-yl)methanol derivatives.

Materials:

-

2-Aminophenol derivatives

-

(±)-Epichlorohydrin

-

Sodium hydroxide (NaOH)

-

Water

-

Ethyl acetate (EtOAc)

Procedure:

-

To a solution of the respective 2-aminophenol in water, add sodium hydroxide and stir at room temperature.

-

Add (±)-epichlorohydrin to the reaction mixture.

-

Continue stirring at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, perform a standard work-up by extracting the product with ethyl acetate.

-

The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to afford the desired (3,4-dihydro-2H-benzo[b][1][2]oxazin-2-yl)methanol derivative.

Note: This method is highlighted for its simplicity, use of water as a solvent, and avoidance of metal catalysts, making it a green chemistry approach.[1][8]

Synthesis Workflow

Caption: One-pot synthesis workflow for benzoxazine derivatives.

Potential Pharmacological Activity

Direct pharmacological studies on (3,4-Dihydro-2H-benzo[b][1][2]oxazin-6-yl)methanol were not identified in the reviewed literature. However, research on structurally similar 3,4-dihydro-2H-benzo[1][2]oxazine derivatives has revealed their potential as potent antagonists of the 5-HT₆ receptor.[5][9]

Compounds from this class have demonstrated subnanomolar affinities for the 5-HT₆ receptor and have shown good brain penetration in rat models.[5] The 5-HT₆ receptor is a target of interest in drug discovery for cognitive enhancement.[9]

Conceptual Signaling Pathway: 5-HT₆ Receptor Antagonism

The diagram below illustrates the general principle of 5-HT₆ receptor antagonism. The antagonist molecule, in this case, a 3,4-dihydro-2H-benzo[1][2]oxazine derivative, blocks the binding of the endogenous ligand, serotonin (5-HT), to the 5-HT₆ receptor. This inhibition modulates downstream signaling pathways, which is the basis for its potential therapeutic effects.

Caption: Mechanism of 5-HT₆ receptor antagonism.

Safety Information

Safety data for (3,4-Dihydro-2H-benzo[b][1][2]oxazin-6-yl)methanol is limited. One source provides GHS hazard statements, indicating it may be harmful if swallowed, in contact with skin, or if inhaled.[7] Standard laboratory safety precautions, including the use of personal protective equipment, are recommended when handling this compound.

Disclaimer: This document is intended for informational purposes for a scientific audience. The information regarding synthesis and pharmacological activity is based on related compounds and should be considered as a starting point for further research. All laboratory work should be conducted by qualified professionals in accordance with established safety protocols.

References

- 1. aurigeneservices.com [aurigeneservices.com]

- 2. 3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-ol | 26021-57-8 | Benchchem [benchchem.com]

- 3. 3,4-dihydro-2H-1,4-benzoxazin-6-ol synthesis - chemicalbook [chemicalbook.com]

- 4. Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3,4-Dihydro-2H-benzo[1,4]oxazine derivatives as 5-HT6 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. (3,4-Dihydro-2H-benzo[b][1,4]oxazin-7-yl)methanol | C9H11NO2 | CID 53414295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. WO2007026971A2 - Process for preparing benzazepine compounds or salts thereof - Google Patents [patents.google.com]

- 8. A metal catalyst-free and one-pot synthesis of (3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanol derivatives in water - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. scilit.com [scilit.com]

The 1,4-Benzoxazine Core: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,4-benzoxazine moiety, a bicyclic heterocyclic system formed by the fusion of a benzene ring and a 1,4-oxazine ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural features and synthetic accessibility have made it a versatile template for the design and development of novel therapeutic agents targeting a wide array of diseases. This technical guide provides a comprehensive overview of the 1,4-benzoxazine core, encompassing its synthesis, diverse pharmacological activities, mechanisms of action, and key structure-activity relationships, with a focus on quantitative data and detailed experimental methodologies.

Chemical Synthesis of the 1,4-Benzoxazine Core

The construction of the 1,4-benzoxazine scaffold can be achieved through various synthetic strategies, often starting from readily available precursors like 2-aminophenols. Common methods involve condensation and cyclization reactions.[1]

A prevalent approach involves the reaction of a 2-aminophenol with an α-halocarbonyl compound, such as chloroacetic acid or chloroacetyl chloride, to form an intermediate that subsequently undergoes intramolecular cyclization to yield the 1,4-benzoxazin-3-one core.[2][3] Modifications at different positions of the benzoxazine ring system can be achieved by employing substituted 2-aminophenols or by further derivatization of the formed scaffold.[4]

Transition-metal-free one-pot tandem reactions have also been developed, offering an efficient and milder route to synthesize 1,4-benzoxazine derivatives with a broad range of substrates.[5] For instance, the reaction of α-aminocarbonyls with other reagents in ethanol provides good yields and functional group tolerance.[5]

Pharmacological Activities and Therapeutic Potential

Derivatives of the 1,4-benzoxazine core have demonstrated a remarkable spectrum of biological activities, positioning them as promising candidates for drug development in various therapeutic areas.

Antimicrobial Activity

The 1,4-benzoxazine scaffold is a cornerstone in the development of new antimicrobial agents, with derivatives showing efficacy against a range of bacteria and fungi.[2][3] Some compounds have shown potent activity against both Gram-positive and Gram-negative bacteria, including resistant strains.[6] For example, certain 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives have exhibited significant zones of inhibition against E. coli, S. aureus, and B. subtilis.[2] The mechanism of antibacterial action for some derivatives has been linked to the inhibition of essential bacterial enzymes like DNA gyrase.[7]

Table 1: Antimicrobial Activity of Selected 1,4-Benzoxazine Derivatives

| Compound/Derivative | Target Organism(s) | Activity (MIC/Zone of Inhibition) | Reference |

| 2H-benzo[b][1][2]oxazin-3(4H)-one derivative 4e | E. coli, S. aureus, B. subtilis | Zone of Inhibition: 22 mm, 20 mm, 18 mm respectively | [2] |

| 1,4-Benzoxazine MenB inhibitors | Mycobacterium tuberculosis H37Rv | MIC values as low as 0.6 μg/mL | [8] |

| 6-Cl substituted 1,4-benzoxazin-3-one acylhydrazone (5s) | Phytophthora infestans | EC50: 15.37 μg/mL | [3] |

| 2-ethyl-2H-1,4-benzoxazin-3(4H)-one (4a) | Rhizoctonia solani | Complete inhibition at 100 mg/L | [4] |

| 4-acetyl-2-ethyl-2H-1,4-benzoxazin-3(4H)-one (6) | F. culmorum, P. cactorum, R. solani | Complete inhibition at 100 mg/L | [4] |

Neuroprotective Effects

Several 1,4-benzoxazine derivatives have been identified as potent neuroprotective agents, offering potential therapeutic avenues for neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's disease.[8][9][10] These compounds have been shown to protect neurons from various insults, including oxidative stress and excitotoxicity.[5][9] One notable derivative, HSB-13, demonstrated the ability to reduce striatal degeneration and improve behavioral performance in a mouse model of Huntington's disease.[8][9] The neuroprotective mechanism of some of these compounds involves the inhibition of key kinases such as Glycogen Synthase Kinase 3 (GSK3) and p38 Mitogen-Activated Protein Kinase (MAPK).[8][9]

Table 2: Neuroprotective Activity of Selected 1,4-Benzoxazine Derivatives

| Compound/Derivative | Model/Assay | Key Findings | Reference |

| HSB-13 ((Z)-6-amino-2-(3',5'-dibromo-4'-hydroxybenzylidene)-2H-benzo[b][1][2]oxazin-3(4H)-one) | 3-Nitropropionic acid (3-NP)-induced mouse model of Huntington's disease | Reduced striatal degeneration and improved behavioral performance. | [8][9] |

| ASK-2a | Cerebellar granule neurons against low-potassium-induced death | Neuroprotective through inhibition of GSK3 and p38 MAPK. | [8] |

| 3,3-diphenyl-substituted-1,4-benzoxazine derivative 3n | Animal model of excitotoxic lesions in newborn mice | Potent neuroprotective agent. | [5] |

Anticancer Activity

The 1,4-benzoxazine scaffold has been extensively explored for the development of novel anticancer agents.[11] Derivatives have shown cytotoxic effects against a variety of cancer cell lines.[12] A significant mechanism of action for some of these compounds is the stabilization of G-quadruplex structures in the promoter region of the c-Myc oncogene, leading to the downregulation of its expression and subsequent inhibition of cancer cell proliferation and migration.[13][14][15]

Table 3: Anticancer Activity of Selected 1,4-Benzoxazine Derivatives

| Compound/Derivative | Cancer Cell Line(s) | Activity (IC50) | Mechanism of Action | Reference |

| Aryl hydrazone derivative 7d | MCF-7 (breast), HT-29 (colon) | 22.6 µM, 13.4 µM respectively | Induces G0/G1 cell cycle arrest and apoptosis. | [12] |

| Benzoxazinone derivatives | SK-RC-42, SGC7901, A549 | Dose-dependent inhibition of proliferation and migration | Downregulation of c-Myc mRNA expression via G-quadruplex stabilization. | [13][14] |

Antiviral and Anti-inflammatory Activities

The therapeutic potential of 1,4-benzoxazines extends to antiviral and anti-inflammatory applications. While comprehensive quantitative data is still emerging, initial studies have shown promising results. Certain benzazine derivatives, a broader class that includes benzoxazines, have demonstrated activity against various viruses, including HIV.[16]

In the context of inflammation, some 1,4-benzoxazine derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.[17] For instance, specific derivatives have shown optimal COX-2 inhibition with IC50 values in the sub-micromolar range.[17]

Table 4: Anti-inflammatory Activity of Selected 1,4-Benzoxazine Derivatives

| Compound/Derivative | Target | Activity (IC50) | Selectivity Index (SI) for COX-2 | Reference |

| Compound 3e | COX-2 | 0.57 µM | 242.4 | [17] |

| Compound 3f | COX-2 | 0.61 µM | 226.5 | [17] |

| Compound 3r | COX-2 | 0.68 µM | 198.8 | [17] |

| Compound 3s | COX-2 | 0.72 µM | 186.8 | [17] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of 1,4-benzoxazine research.

Synthesis of 2H-benzo[b][1][3]oxazin-3(4H)-one Derivatives

A general procedure for the synthesis of 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives is as follows:[2]

Step I: Synthesis of 2H-benzo[b][1][2]oxazin-3(4H)-one

-

Suspend 2-aminophenol, triethylbenzylammonium chloride (TEBA), and sodium bicarbonate in chloroform at 0°C.

-

Add a solution of chloroacetyl chloride in chloroform dropwise over 20 minutes.

-

Stir the reaction mixture at room temperature for a specified period.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the mixture and wash the solid with chloroform.

-

Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from an appropriate solvent.

Step II: Sulfonation

-

Add the 2H-benzo[b][1][2]oxazin-3(4H)-one from Step I to chlorosulfonic acid at 0°C.

-

Stir the mixture for 1 hour.

-

Pour the reaction mixture onto crushed ice.

-

Filter the resulting precipitate, wash with cold water, and dry to obtain the sulfonyl chloride derivative.

Step III: Nucleophilic Substitution

-

Dissolve the sulfonyl chloride derivative in a suitable solvent (e.g., pyridine).

-

Add the desired aryl amine to the solution.

-

Reflux the reaction mixture for a specified time.

-

After cooling, pour the reaction mixture into ice-cold water.

-

Filter the precipitate, wash with water, and dry.

-

Purify the final product by recrystallization.

Antimicrobial Susceptibility Testing (Disc Diffusion Assay)

The disc diffusion assay is a standard method to evaluate the antimicrobial activity of compounds:[1][18]

-

Microorganism Preparation: Prepare pure cultures of the test microorganisms (e.g., S. aureus, E. coli) in a suitable broth and incubate until the turbidity matches the 0.5 McFarland standard.

-

Inoculation: Evenly spread the microbial suspension onto the surface of an appropriate agar medium in a petri dish.

-

Disc Preparation: Impregnate sterile filter paper discs (6 mm in diameter) with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).

-

Application: Place the impregnated discs onto the inoculated agar surface.

-

Incubation: Incubate the plates at 37°C for 24 hours.

-

Measurement: Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone of inhibition indicates greater antimicrobial activity.

In Vitro Neuroprotection Assay

A common in vitro model to assess neuroprotection involves challenging neuronal cells with a neurotoxin:[9]

-

Cell Culture: Culture a suitable neuronal cell line (e.g., HT22 cells) in appropriate media and conditions.

-

Treatment: Pre-treat the cells with various concentrations of the 1,4-benzoxazine derivative for a specified period.

-

Neurotoxin Challenge: Expose the cells to a neurotoxin, such as homocysteic acid (HCA) or amyloid-beta (Aβ).

-

Incubation: Incubate the cells for a further period to allow for the induction of cell death.

-

Viability Assay: Assess cell viability using a standard method, such as the MTT assay, which measures the metabolic activity of living cells.

-

Data Analysis: Calculate the percentage of cell viability in the treated groups compared to the control groups (cells treated with the neurotoxin alone).

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This is a widely used animal model to evaluate the anti-inflammatory potential of new compounds:[13][15]

-

Animal Model: Use adult male Wistar rats or Swiss albino mice.

-

Compound Administration: Administer the test 1,4-benzoxazine derivative orally or intraperitoneally at various doses.

-

Induction of Inflammation: After a specific time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of paw edema for each treated group compared to the control group (animals receiving only carrageenan).

Signaling Pathways and Mechanisms of Action

The diverse biological activities of 1,4-benzoxazine derivatives are attributed to their ability to modulate various cellular signaling pathways.

Neuroprotection via Kinase Inhibition

The neuroprotective effects of certain 1,4-benzoxazine derivatives are linked to their ability to inhibit key kinases involved in neuronal apoptosis and stress responses, such as GSK3 and p38 MAPK.[8][9] Inhibition of these kinases can prevent the downstream signaling events that lead to neuronal cell death.

Caption: Neuroprotective mechanism of 1,4-benzoxazine derivatives via inhibition of p38 MAPK and GSK3 signaling.

Anticancer Activity through c-Myc G-Quadruplex Stabilization

A novel anticancer mechanism for some 1,4-benzoxazine derivatives involves the targeting of non-canonical DNA structures known as G-quadruplexes.[13][14] Specifically, these compounds can bind to and stabilize the G-quadruplex formed in the promoter region of the c-Myc oncogene. This stabilization acts as a transcriptional repressor, leading to the downregulation of c-Myc protein expression, which in turn inhibits cancer cell proliferation and survival.[15]

Caption: Anticancer mechanism of 1,4-benzoxazine derivatives via stabilization of c-Myc G-quadruplex.

Conclusion and Future Perspectives

The 1,4-benzoxazine core represents a highly versatile and privileged scaffold in medicinal chemistry, with derivatives demonstrating a broad range of significant pharmacological activities. The synthetic accessibility of this scaffold allows for extensive structural modifications, enabling the fine-tuning of its biological properties and the exploration of structure-activity relationships. The compelling preclinical data for antimicrobial, neuroprotective, and anticancer activities highlight the immense therapeutic potential of this chemical class.

Future research in this area should focus on the optimization of lead compounds to enhance their potency, selectivity, and pharmacokinetic profiles. Further elucidation of the molecular mechanisms of action and the identification of novel biological targets will be crucial for the rational design of next-generation 1,4-benzoxazine-based therapeutics. The continued exploration of this remarkable scaffold holds great promise for the discovery of new and effective treatments for a multitude of human diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. Molecular Insights into the Specific Targeting of c-MYC G-Quadruplex by Thiazole Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting MYC Expression through G-Quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. GSK-3 in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]

- 8. G-Quadruplexes in c-MYC Promoter as Targets for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. researchhub.com [researchhub.com]

- 11. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 12. researchgate.net [researchgate.net]

- 13. inotiv.com [inotiv.com]

- 14. Synthesis, molecular docking evaluation for LOX and COX-2 inhibition and determination of in-vivo analgesic potentials of aurone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antiviral Agents – Benzazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls under transition-metal-free conditions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Physical and chemical properties of C9H11NO2

An In-depth Technical Guide to the Physical and Chemical Properties of C9H11NO2 Isomers: L-Phenylalanine, D-Phenylalanine, and DL-Phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The molecular formula C9H11NO2 encompasses several isomers, with the most significant in biological and pharmaceutical contexts being the amino acid phenylalanine. Phenylalanine is an essential aromatic amino acid critical for protein synthesis and serves as a precursor for vital neurotransmitters and hormones.[1][2] It exists as two primary stereoisomers, L-phenylalanine and D-phenylalanine, as well as its racemic mixture, DL-phenylalanine.[2] L-phenylalanine is the natural, proteinogenic form, while D-phenylalanine, found in smaller amounts in aged proteins, exhibits distinct pharmacological activities.[2] This guide provides a comprehensive technical overview of the physical, chemical, and biological properties of these isomers, along with experimental protocols and pathway visualizations relevant to research and development.

Physical and Chemical Properties

The core physical and chemical characteristics of L-, D-, and DL-phenylalanine are summarized below. These properties are fundamental for experimental design, formulation development, and understanding the molecule's behavior in biological systems.

General and Physical Properties

The enantiomers L- and D-phenylalanine share identical physical properties such as melting point, boiling point, and solubility in achiral environments. Differences emerge in their interaction with polarized light (optical rotation) and chiral environments.

| Property | L-Phenylalanine | D-Phenylalanine | DL-Phenylalanine |

| Appearance | White crystalline powder, leaflets or prisms[1][3] | Needles or prisms[4] | White to off-white crystalline solid[5] |

| Molar Mass | 165.19 g/mol [1] | 165.19 g/mol [4] | 165.19 g/mol [6] |

| Melting Point | 270-275 °C (decomposes)[7] | 273-276 °C (decomposes)[4][8] | 266-267 °C[5] |

| Boiling Point | Sublimes at ~295 °C (563 °F) at 760 mmHg[1] | Sublimes at ~295 °C (563 °F) at 760 mmHg[4] | 307.5 °C at 760 mmHg[5] |

| Density | ~1.29 g/cm³[3] | ~1.29 g/cm³ (estimated) | ~1.201 g/cm³[5] |

| Taste/Odor | Slightly bitter taste, odorless[1][7] | - | - |

| Crystal Structure | Monoclinic, Space Group P21[9][10] | - | - |

Solubility and Acidity

Phenylalanine's solubility is influenced by its zwitterionic nature, with polar amino and carboxyl groups and a nonpolar benzyl side chain.[3][11] This makes its solubility highly dependent on the solvent and pH.

| Property | L-Phenylalanine | D-Phenylalanine | DL-Phenylalanine |

| Water Solubility | 14.11 g/L at 25 °C[2] | Soluble[4] | 9.97 g/L at 0 °C; 37.08 g/L at 75 °C[1] |

| Organic Solvent | Insoluble in ethanol, ether, benzene; Very slightly soluble in methanol[1][12] | - | - |

| pKa₁ (α-carboxyl) | 1.83[2][13] | 1.83 (estimated) | ~2.58[1] |

| pKa₂ (α-amino) | 9.13[2][13] | 9.13 (estimated) | ~9.24[1] |

| Isoelectric Point (pI) | 5.48[13] | 5.48 (estimated) | - |

Spectroscopic Properties

The aromatic phenyl group is the primary chromophore responsible for phenylalanine's characteristic UV absorption.

| Property | L-Phenylalanine |

| UV Absorption Maxima (λmax) | ~198 nm and ~258 nm in aqueous solution[14] |

| Molar Extinction Coefficient (ε) | 195 cm⁻¹/M at 257.5 nm |

| Fluorescence Quantum Yield | 0.022 (in water, excitation at 240 nm); 1.0 (as powder)[15] |

Biological Significance and Metabolic Pathways

L-phenylalanine is a crucial component of proteins and the starting point for the synthesis of several key molecules in the body. The inability to properly metabolize it leads to the genetic disorder phenylketonuria (PKU).[2]

Key Roles:

-

Protein Synthesis: A fundamental building block of proteins.[2]

-

Precursor to Tyrosine: Phenylalanine is converted to tyrosine by the enzyme phenylalanine hydroxylase.[2]

-

Neurotransmitter Synthesis: Tyrosine, derived from phenylalanine, is a precursor to the catecholamine neurotransmitters: dopamine, norepinephrine, and epinephrine.[1][16]

-

Melanin Synthesis: Tyrosine is also a precursor for the pigment melanin.[2]

The following diagram illustrates the primary metabolic pathway originating from L-Phenylalanine.

Experimental Protocols

This section outlines methodologies for key experiments involving phenylalanine, providing a framework for laboratory application.

Protocol: Determination of Water Solubility by Gravimetric Method

This protocol describes a standard method for measuring the solubility of phenylalanine in water at a specific temperature.[17]

Protocol: Synthesis of DL-Phenylalanine via Strecker Synthesis

This method outlines a classical approach to synthesizing racemic phenylalanine from phenylacetaldehyde.[18]

Materials:

-

Phenylacetaldehyde

-

Ammonium chloride (NH₄Cl)

-

Sodium cyanide (NaCN)

-

Aqueous ammonia (NH₃)

-

Hydrochloric acid (HCl)

-

Water-miscible organic solvent (e.g., Ethanol)

Procedure:

-

Aminonitrile Formation: In a reaction vessel, dissolve phenylacetaldehyde in an aqueous ethanol solution containing an excess of free ammonia. Add solutions of ammonium chloride and sodium cyanide to the mixture. Maintain the reaction temperature between 50-100°C. The reaction proceeds via the simultaneous reaction of the aldehyde with ammonium and cyanide ions to form α-aminophenylpropionitrile.[18]

-

Hydrolysis: After the initial reaction is complete, subject the intermediate aminonitrile to acid hydrolysis. Add concentrated hydrochloric acid to the reaction mixture and heat under reflux for several hours. This step hydrolyzes the nitrile group to a carboxylic acid, yielding phenylalanine hydrochloride.

-

Isolation: Neutralize the acidic solution with a base (e.g., aqueous ammonia) to the isoelectric point of phenylalanine (pI ≈ 5.5). The racemic DL-phenylalanine will precipitate out of the solution.

-

Purification: Collect the precipitate by filtration, wash with cold water and then a small amount of ethanol to remove impurities. The product can be further purified by recrystallization from hot water.

Protocol: Analysis by UV-Vis Spectroscopy

This protocol describes how to obtain the UV absorption spectrum of phenylalanine.

References

- 1. L-Phenylalanine | C9H11NO2 | CID 6140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phenylalanine - Wikipedia [en.wikipedia.org]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. D-Phenylalanine | C9H11NO2 | CID 71567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. wap.guidechem.com [wap.guidechem.com]

- 6. DL-Phenylalanine [webbook.nist.gov]

- 7. L-Phenylalanine | 63-91-2 [chemicalbook.com]

- 8. D-phenylalanine | CAS#:673-06-3 | Chemsrc [chemsrc.com]

- 9. Revealing the true crystal structure of l-phenylalanine using solid-state density functional theory - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Amino Acids - Alanine [biology.arizona.edu]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. Ch27 pKa and pI values [chem.ucalgary.ca]

- 14. UV-Vis Spectrum of Phenylalanine | SIELC Technologies [sielc.com]

- 15. UV Spectral Properties of Phenylalanine Powder - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Phenylalanine - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. US3867436A - Method of preparing phenylalanine - Google Patents [patents.google.com]

Spectroscopic and Synthetic Profile of 3,4-dihydro-2H-1,4-benzoxazin-6-ylmethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical document provides a detailed overview of the spectroscopic and synthetic characteristics of 3,4-dihydro-2H-1,4-benzoxazin-6-ylmethanol (CAS No. 915160-96-2). Due to the limited availability of direct experimental data for this specific compound in peer-reviewed literature, this guide presents a combination of reported data for structurally analogous compounds and predicted spectroscopic values derived from established principles. A plausible synthetic route is proposed, accompanied by a comprehensive, hypothetical experimental protocol for its synthesis and characterization. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel benzoxazine derivatives.

Introduction

The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged heterocyclic motif present in a wide array of biologically active molecules and functional materials. Derivatives of this core structure have demonstrated a broad spectrum of pharmacological activities, making them attractive targets in drug discovery and development. This guide focuses on the 6-methanol substituted derivative, this compound, providing a predictive yet scientifically grounded technical overview to facilitate its synthesis and characterization.

Predicted Spectroscopic Data

The following spectroscopic data for this compound are predicted based on the analysis of structurally related compounds and established spectroscopic principles. These values should be considered as a guide for the interpretation of experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.7-6.9 | m | 3H | Aromatic protons |

| ~4.5 | s | 2H | -CH₂OH |

| ~4.2 | t | 2H | O-CH₂- |

| ~3.4 | t | 2H | N-CH₂- |

| ~4.8 | br s | 1H | -OH |

| ~5.5 | br s | 1H | -NH- |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~145 | Aromatic C-O |

| ~138 | Aromatic C-N |

| ~130 | Aromatic C-CH₂OH |

| ~120 | Aromatic CH |

| ~116 | Aromatic CH |

| ~115 | Aromatic CH |

| ~65 | O-CH₂- |

| ~63 | -CH₂OH |

| ~44 | N-CH₂- |

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad | O-H and N-H stretching |

| 3100-3000 | Medium | Aromatic C-H stretching |

| 2950-2850 | Medium | Aliphatic C-H stretching |

| 1620-1580 | Strong | C=C aromatic ring stretching |

| 1510-1490 | Strong | C=C aromatic ring stretching |

| 1250-1200 | Strong | Aryl-O-C stretching |

| 1050-1000 | Strong | C-O stretching |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

| Technique | Predicted [M+H]⁺ (m/z) |

| Electrospray Ionization (ESI) | 166.0817 |

Molecular Formula: C₉H₁₁NO₂; Molecular Weight: 165.19 g/mol

Proposed Synthesis and Experimental Protocols

A plausible synthetic route to this compound involves the reduction of a suitable precursor, such as a 6-formyl or 6-ester derivative of the 3,4-dihydro-2H-1,4-benzoxazine core. A potential two-step synthesis is outlined below.

Synthesis Workflow

Caption: Proposed synthesis of this compound.

Hypothetical Experimental Protocol

Step 1: Synthesis of 3,4-dihydro-2H-1,4-benzoxazine-6-carbaldehyde

-

To a solution of 4-amino-3-hydroxybenzaldehyde (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.5 eq).

-

Add 1,2-dibromoethane (1.1 eq) dropwise to the stirring mixture.

-

Heat the reaction mixture to 80-90 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3,4-dihydro-2H-1,4-benzoxazine-6-carbaldehyde.

Step 2: Synthesis of this compound

-

Dissolve 3,4-dihydro-2H-1,4-benzoxazine-6-carbaldehyde (1.0 eq) in methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.

-

Purify by column chromatography on silica gel to obtain this compound.

Characterization Workflow

Caption: Workflow for the spectroscopic characterization of the final product.

Conclusion

This technical guide provides a predictive yet comprehensive spectroscopic and synthetic profile of this compound. The tabulated predicted spectroscopic data serves as a valuable reference for researchers in identifying and characterizing this compound. The proposed synthetic pathway and detailed hypothetical protocol offer a practical starting point for its laboratory preparation. It is anticipated that this document will facilitate further research into the chemistry and potential applications of this and related benzoxazine derivatives. Researchers are encouraged to use this guide as a foundation for their experimental work, with the understanding that the provided data is predictive and requires experimental verification.

The Therapeutic Landscape of Benzoxazines: A Technical Guide for Drug Discovery

Introduction: Benzoxazines are a class of heterocyclic compounds characterized by a benzene ring fused to an oxazine ring.[1] This privileged scaffold has garnered significant attention in medicinal chemistry due to the wide array of biological activities exhibited by its derivatives.[2][3] The versatility of the benzoxazine structure allows for numerous modifications, making it a valuable building block in the design and discovery of novel therapeutic agents.[2][3] Researchers have successfully synthesized and evaluated a multitude of benzoxazine derivatives, revealing potent antimicrobial, anticancer, anti-inflammatory, antiviral, and other pharmacological properties.[2][4] This guide provides an in-depth overview of the current understanding of benzoxazine compounds for therapeutic applications, focusing on quantitative data, experimental methodologies, and key biological pathways.

Therapeutic Applications of Benzoxazine Derivatives

Benzoxazine compounds have demonstrated efficacy across a broad spectrum of therapeutic areas. Their biological activity is often attributed to the unique structural and electronic properties conferred by the fused heterocyclic ring system.[4]

Antimicrobial Activity

Benzoxazine derivatives have shown significant promise as antimicrobial agents, with activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[4] The antimicrobial mechanism often involves the hydrophobic nature of polybenzoxazine surfaces, which can prevent microbial adhesion and biofilm formation.[5]

Antibacterial and Antifungal Data:

| Compound/Derivative | Target Organism(s) | Activity Metric | Value | Reference |

| Thionated-1,3-benzoxazine | Various fungal strains | - | Comparable to fluconazole | [4] |

| 1,3-benzoxazine with isoxazole group | Bacteria and Fungi | - | Remarkable action | [4] |

| 2H-benzo[b][2][4]oxazin-3(4H)-one derivative (4e) | E. coli, S. aureus, B. subtilis | - | Highest potency among tested | [6] |

| 6,8-diisopropyl-2-methyl-2-(4-nitrophenyl)-2,3-dihydro-4H-1,3-benzoxazine-4-one | Candida albicans | Fungicidal activity | - | [7] |

| 2-[5-(4-nitrophenyl)-1H-pyrazol-3-yl] phenol | Acinetobacter baumannii | Growth Inhibition (32 µg/ml) | 43% | [7] |

| 6,8-diisopropylspiro[1,3-benzoxazine-2,1'-cyclohexan]-4(3H)-one | Acinetobacter baumannii | Growth Inhibition (32 µg/ml) | 27% | [7] |

| Urushiol-based benzoxazine polymer (URHP) | E. coli, S. aureus, V. alginolyticus, Bacillus sp. | Anti-adhesion | Effective prevention | [8] |

| BOZ-Ola | S. aureus | MIC / MBC | 5 / 110 µg/mL | [5] |

| BOZ-Ola | E. coli | MIC / MBC | 17 / 360 µg/mL | [5] |

| BOZ-Ola | P. aeruginosa | MIC / MBC | 53 / 780 µg/mL | [5] |

Anticancer Activity

The anticancer potential of benzoxazines is a significant area of research.[9][10] These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines, and some derivatives have been investigated for their ability to inhibit key enzymes involved in cancer progression, such as DNA topoisomerase I.[11][12]

Anticancer Activity Data:

| Compound/Derivative | Cancer Cell Line | Activity Metric | Value | Reference |

| Ferrocenyl 1,3-benzoxazine (1) | HCC70 (breast cancer) | Potency | - | [4] |

| 6-allyl-3-(furan-2-ylmethyl)-8-methoxy-3,4-dihydro-2H-benzo(e)(1,3)oxazine (5A) | Fibrosarcoma (in vivo) | Tumor weight reduction | Strongest activity among tested | [13] |

| Unspecified 1,4-benzoxazine derivatives | HepG2 (liver cancer) | IC50 | 109.13 µg/mL | [11] |

| Unspecified 1,4-benzoxazine derivatives | HdFn (normal human cells) | IC50 | 222.17 µg/mL | [11] |

| 2-morpholino-substituted -1,3 benzoxazine (pyridine -3yl methoxy derivative L-27) | DNA-PK Inhibition | IC50 | 0.28 µM | [14] |

| BONC-013 | Human Topoisomerase I Inhibition | - | 77 times more effective than Camptothecin | [12] |

Anti-inflammatory Activity

Several benzoxazine derivatives have been evaluated for their anti-inflammatory properties.[15][16] Their mechanism of action can involve the inhibition of pro-inflammatory enzymes like cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2).[17][18]

Anti-inflammatory and Analgesic Data:

| Compound/Derivative | Assay | Activity Metric | Value | Reference |

| 2-(2-((2,6-dichlorophenyl) amino) benzyl)-4H-benzo[d][4][7]oxazin-4-one (3d) | Rat Paw Edema | % Inhibition | 62.61% | [15][19][20] |

| 2-(2-((2,6-dichlorophenyl) amino) benzyl)-4H-benzo[d][4][7]oxazin-4-one (3d) | Acetic Acid-Induced Writhing | % Protection | 62.36% | [15][19][20] |

| 2-(2-((2,6-dichlorophenyl) amino) benzyl)-4H-benzo[d][4][7]oxazin-4-one (3d) | Gastrointestinal Toxicity | Ulcerogenicity Index | 2.67 | [15][19][20] |

| Various Benzo[a]phenoxazines | COX-2 Inhibition | - | Significant inhibition at 100 µM | [18] |

Antiviral Activity

Recent studies have highlighted the potential of benzoxazine-derived materials as broad-spectrum antiviral agents.[21] Benzoxazine monomer-derived carbon dots (BZM-CDs) have been shown to block viral infectivity by interacting directly with virions, thus preventing their entry into host cells.[14][21]

Antiviral Activity Data:

| Compound/Derivative | Target Virus(es) | Mechanism | Reference |

| Benzoxazine monomer derived carbon dots (BZM-CDs) | Flaviviruses (JEV, Zika, Dengue), Non-enveloped viruses (PPV, AAV) | Binds to virion surface, impedes virus-cell interaction | [21][22] |

| Quinazolyl benzophenothiazines | Encephalomyocarditis virus, Newcastle disease virus | Significant inhibition of virus multiplication | [23] |

Other Therapeutic Applications

The structural diversity of benzoxazines has led to their exploration in other therapeutic contexts:

-

Antihypertensive Agents: Certain 1,3-benzoxazine derivatives act as potassium channel openers, leading to vasorelaxant and hypotensive effects.[24][25] For instance, 2-(6-bromo-7-chloro-2,2-dimethyl-2H-1,3-benzoxazin-4-yl)pyridine 1-oxide (71) showed potent vasorelaxant activity with an EC50 of 0.14 µM.[24][25]

-

Neuroprotective Agents: Derivatives of 1,4-benzoxazines have demonstrated protective effects in tissue culture models of neurodegeneration.[26] One compound, HSB-13, was found to inhibit GSK3, p38 MAPK, and cyclin-dependent kinases (CDKs).[26]

-

5-HT3 Receptor Antagonists: Some benzoxazine compounds exhibit 5-HT3 receptor antagonistic activity, suggesting their potential use as antiemetics.[27]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. Below are summaries of key experimental protocols for the synthesis and biological evaluation of benzoxazine compounds.

General Synthesis of 1,3-Benzoxazine Derivatives

A common method for synthesizing 1,3-benzoxazine derivatives involves the Mannich reaction, which utilizes a phenol, a primary amine, and formaldehyde.[4]

-

Reactant Preparation: A phenolic compound, a primary amine, and paraformaldehyde are dissolved in a suitable solvent (e.g., 1,4-dioxane).

-

Reaction: The mixture is refluxed for a specified period (e.g., 3-4 hours).

-

Monitoring: The progress of the reaction is monitored using thin-layer chromatography (TLC).

-

Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by column chromatography over silica gel, to yield the desired benzoxazine derivative.

Another practical synthesis of 2H-1,3-benzoxazine derivatives involves catalysis by aldimine and trifluoromethanesulfonic acid.[28] This method is noted for its robustness and scalability with a broad range of substrates.[28]

Synthesis of 2H-benzo[b][2][4]oxazin-3(4H)-one Derivatives

This synthesis involves a multi-step process:

-

Step 1: Reaction of 2-aminophenol with chloroacetic acid.[6]

-

Step 2: Sulfonation of the product from Step 1 with chlorosulfonic acid.[6]

-

Step 3: Subsequent nucleophilic substitution with various aryl amines to yield the final derivatives.[6]

Antimicrobial Activity Screening (Agar Diffusion Method)

-

Medium Preparation: A suitable agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) is prepared and sterilized.

-

Inoculation: The sterile medium is poured into Petri plates and allowed to solidify. The surface is then uniformly inoculated with a standardized suspension of the test microorganism.

-

Disk Application: Sterile paper discs impregnated with known concentrations of the test benzoxazine compounds are placed on the agar surface.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-28°C for 48-72 hours for fungi).

-

Measurement: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (in mm) around each disc.[7]

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema)

-

Animal Grouping: Wistar rats are divided into control, standard (e.g., indomethacin-treated), and test groups (treated with benzoxazine derivatives).[19]

-

Compound Administration: The test compounds and standard drug are administered orally or intraperitoneally.[19]

-

Edema Induction: After a set time (e.g., 1 hour), a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is given into the right hind paw of each rat.[19]

-

Measurement: The paw volume is measured using a plethysmometer at specified time intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.[19]

-

Calculation: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.[19]

Viral Infectivity Assay

-

Cell Culture: Host cells (e.g., Vero cells) are cultured in appropriate media.[21]

-

Virus Treatment: The virus suspension (e.g., JEV, Zika, Dengue) is pre-incubated with different concentrations of the test compound (e.g., BZM-CDs) for a specific duration (e.g., 1 hour at 37°C).[21]

-

Infection: The cell monolayers are then infected with the treated virus suspension.[21]

-

Analysis: After incubation, the antiviral effect is quantified using methods such as immunofluorescence analysis to determine the percentage of infected cells or plaque reduction assays to measure the reduction in viral plaques.[29]

Visualizations: Workflows and Pathways

General Synthesis Workflow for Benzoxazine Derivatives

Caption: General workflow for the synthesis of 1,3-benzoxazine derivatives via the Mannich reaction.

Experimental Workflow for Antimicrobial Screening

Caption: Workflow for evaluating the antimicrobial activity of benzoxazine compounds using the agar diffusion method.

COX Inhibition Pathway in Inflammation

Caption: Simplified pathway showing the inhibition of COX enzymes by benzoxazine derivatives to reduce inflammation.

References

- 1. nbinno.com [nbinno.com]

- 2. Benzoxazine: A Privileged Scaffold in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Benzoxazine: A Privileged Scaffold in Medicinal Chemistry | Bentham Science [benthamscience.com]

- 4. ikm.org.my [ikm.org.my]

- 5. mdpi.com [mdpi.com]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. researchgate.net [researchgate.net]

- 8. Intrinsic Antibacterial Urushiol-Based Benzoxazine Polymer Coating for Marine Antifouling Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A Synthetic Overview of Benzoxazines and Benzoxazepines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Benzoxazines as new human topoisomerase I inhibitors and potential poisons - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol - PMC [pmc.ncbi.nlm.nih.gov]

- 14. phytojournal.com [phytojournal.com]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Balancing Antioxidant, Hypolipidemic and Anti-inflammatory Activity in a Single Agent: The Example of 2-Hydroxy-2-Substituted Morpholine, 1,4-Benzoxazine and 1,4-Benzothiazine Derivatives as a Rational Therapeutic Approach against Atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs | Mongolian Journal of Chemistry [mongoliajol.info]

- 20. nu.edu.om [nu.edu.om]

- 21. Benzoxazine monomer derived carbon dots as a broad-spectrum agent to block viral infectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Quinazolyl benzophenothiazines as potential antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Synthesis and biological activity of novel 1,3-benzoxazine derivatives as K+ channel openers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. jstage.jst.go.jp [jstage.jst.go.jp]

- 26. researchgate.net [researchgate.net]

- 27. CA1304082C - Benzoxazine compounds and pharmaceutical use thereof - Google Patents [patents.google.com]

- 28. pubs.acs.org [pubs.acs.org]

- 29. researchgate.net [researchgate.net]

The Synthesis of 1,4-Benzoxazines: A Journey from Discovery to Modern Methodologies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals